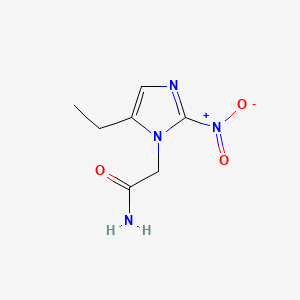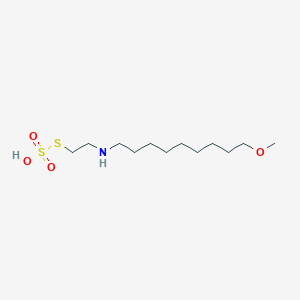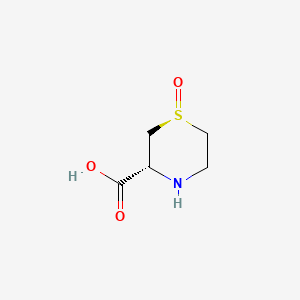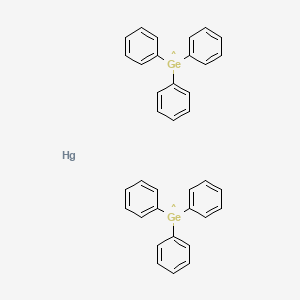
Mercury--triphenylgermyl (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury–triphenylgermyl (1/2) is a compound that features a unique combination of mercury and triphenylgermyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of mercury and germanium in the same molecule allows for unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–triphenylgermyl (1/2) typically involves the reaction of mercury salts with triphenylgermyl reagents. One common method is the reaction of mercury(II) chloride with triphenylgermyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Mercury–triphenylgermyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Mercury–triphenylgermyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and triphenylgermyl oxide.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The triphenylgermyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and triphenylgermyl oxide.
Reduction: Elemental mercury and triphenylgermyl hydride.
Substitution: Various substituted triphenylgermyl compounds depending on the substituent used.
科学的研究の応用
Mercury–triphenylgermyl (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as semiconductors and sensors.
作用機序
The mechanism of action of Mercury–triphenylgermyl (1/2) involves interactions between the mercury and germanium centers with various molecular targets. The mercury center can form bonds with sulfur-containing molecules, while the germanium center can interact with oxygen and nitrogen-containing molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
類似化合物との比較
Similar Compounds
Triphenylgermyl chloride: Similar structure but lacks the mercury center.
Mercury(II) chloride: Contains mercury but lacks the triphenylgermyl group.
Triphenylgermyl hydride: Contains the triphenylgermyl group but lacks the mercury center.
Uniqueness
Mercury–triphenylgermyl (1/2) is unique due to the presence of both mercury and germanium in the same molecule
特性
CAS番号 |
23082-96-4 |
|---|---|
分子式 |
C36H30Ge2Hg |
分子量 |
808.5 g/mol |
InChI |
InChI=1S/2C18H15Ge.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
InChIキー |
PSOZKBINOSKNEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


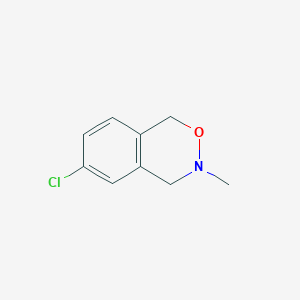
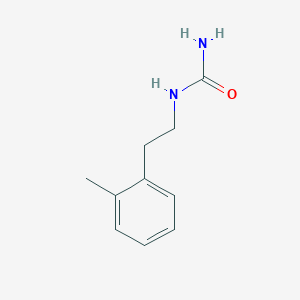
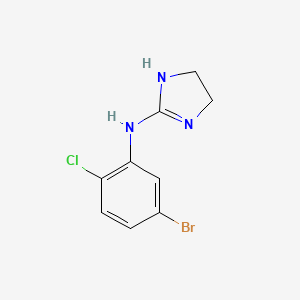
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
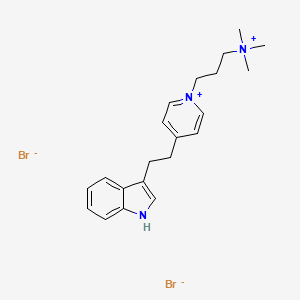

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)

